molecular formula C8H11N5OS B6012424 5-amino-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

5-amino-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

Cat. No. B6012424
M. Wt: 225.27 g/mol
InChI Key: SYNCKNPNXYZSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is a chemical compound of interest in scientific research due to its potential applications in medicine. This compound has been shown to have a diverse range of biochemical and physiological effects, making it a promising candidate for further study. In

Scientific Research Applications

5-amino-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol has been the subject of numerous scientific studies due to its potential applications in medicine. One area of research has focused on the compound's antiviral properties, with studies showing that it is effective against a range of viruses, including HIV and herpes simplex virus. Other studies have explored the compound's potential as an anticancer agent, with promising results in preclinical models.

Mechanism of Action

The exact mechanism of action of 5-amino-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in viral replication and cancer cell growth. Specifically, the compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis.
Biochemical and Physiological Effects:
5-amino-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol has a range of biochemical and physiological effects, including antiviral and anticancer activity, as well as anti-inflammatory properties. Studies have also shown that the compound can modulate the immune response, making it a potential candidate for the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 5-amino-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol in lab experiments is its broad range of potential applications. However, one limitation is that the compound is relatively unstable and can degrade quickly, making it difficult to work with in certain experimental conditions.

Future Directions

There are numerous future directions for research on 5-amino-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol. One area of focus could be the development of more stable analogs of the compound that could be used in a wider range of experimental conditions. Other areas of research could include exploring the compound's potential as a treatment for autoimmune disorders, as well as further investigation into its antiviral and anticancer properties. Additionally, research could focus on the compound's potential as a tool for studying the mechanisms of DNA synthesis and viral replication.

Synthesis Methods

The synthesis of 5-amino-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol involves a multistep process that begins with the reaction of propylthiol with 5-amino-1,2,4-triazole to form 5-amino-3-(propylthio)-1,2,4-triazole. This intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine to form the final product, 5-amino-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol.

properties

IUPAC Name

5-amino-3-propylsulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5OS/c1-2-3-15-8-12-11-7-10-6(14)4-5(9)13(7)8/h4H,2-3,9H2,1H3,(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNCKNPNXYZSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C2N1C(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

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